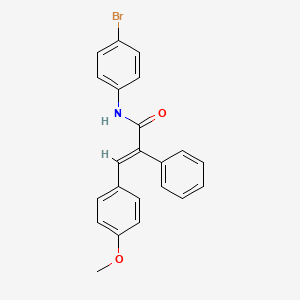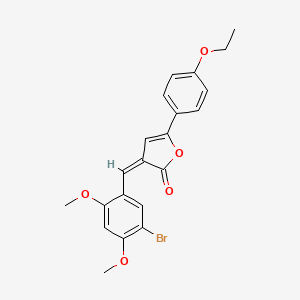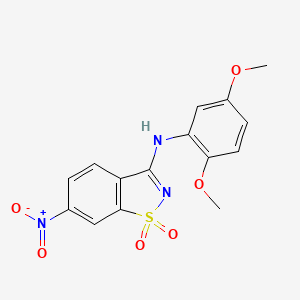![molecular formula C20H13N3O3S B5132440 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B5132440.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide, also known as BTA-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has shown potential in various applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to DNA damage and cell death. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to scavenge free radicals and protect cells from oxidative damage. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to have low toxicity in vitro, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide in lab experiments is its low toxicity in vitro. This makes it a safe and promising candidate for further development. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a versatile compound for various applications. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide. One area of interest is the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide in combination with other anti-cancer agents, such as chemotherapy drugs or radiation therapy. Additionally, the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide in other diseases, such as neurodegenerative disorders or autoimmune diseases, could be explored. Further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide and its potential applications in various fields of study.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a promising compound with potential applications in various scientific fields. Its unique chemical structure and low toxicity make it a versatile candidate for further development. Through continued research and investigation, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide could potentially lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitrobenzoyl chloride with 4-aminobenzenethiol in the presence of a base. This produces 4-(2-nitrobenzoyl)aminothiophenol, which is then reacted with 4-aminobenzonitrile in the presence of a catalyst to yield N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide. The purity of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. In cancer research, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to scavenge free radicals and protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(15-5-1-3-7-17(15)23(25)26)21-14-11-9-13(10-12-14)20-22-16-6-2-4-8-18(16)27-20/h1-12H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVKTESUAORMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5132364.png)
![6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5132381.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5132388.png)
![3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B5132398.png)
![N-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5132406.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B5132425.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-phenylacetamide)](/img/structure/B5132436.png)

![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)

![propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5132472.png)